molecular formula C21H34ClNO3 B4883761 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride

Cat. No.: B4883761
M. Wt: 384.0 g/mol
InChI Key: HFFCMRHFSNPUAW-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride is a synthetic compound with a complex molecular structure It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-cyclohexyl-2-oxo-2-phenylacetate.

    Reduction: 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
  • 3-(dimethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride
  • 2-(diisopropylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride

Uniqueness

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride is unique due to its specific combination of functional groups and its structural configuration

Properties

IUPAC Name

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCMRHFSNPUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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